2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-substituted 5-aminopyridine-4-carboxylic acids.
Formation of Pyrimidinone Core: These intermediates are then reacted with formamide or formamidine acetate to form the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are used for introducing the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinone derivatives, while substitution reactions can produce a variety of trifluoromethylated compounds .
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or proteins involved in the survival and replication of pathogens such as Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar pyrimidinone core and have been studied for their antitubercular activity.
Pyrazolo[3,4-d]pyrimidine Derivatives:
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H8F3N3O |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)7-13-5-4(6(15)14-7)2-1-3-12-5/h1-3H2,(H2,12,13,14,15) |
InChI Key |
LHKQPQDKNUDOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
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